(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester
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Overview
Description
(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[221]heptane-2alpha-carboxylic acid methyl ester is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the epoxidation of a bicyclic precursor followed by esterification. Specific reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide and ester functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its biological activity and potential use in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide and ester functionalities play a crucial role in its biological activity, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
This compound can be compared with other similar bicyclic compounds, such as:
Bicyclo[2.2.1]heptane derivatives: Similar structural motifs but differing in functional groups.
Epoxy derivatives: Other epoxy-containing compounds with varying ring structures and substituents.
The uniqueness of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester lies in its specific combination of bicyclic structure, epoxide, and ester functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARAGBOCQAZZPY-ULQPCXBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C3C(C1O2)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1O2)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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